molecular formula C13H18ClNO2 B13649073 (2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

(2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B13649073
M. Wt: 255.74 g/mol
InChI Key: WIVWVXAUZPVBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride” is a chiral pyrrolidine derivative with a 3-methylbenzyl substituent at the 4-position and a carboxylic acid group at the 2-position. Its stereochemistry (2S,4R) is critical for interactions in biological systems or asymmetric synthesis. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical research. The compound is synthesized via multi-step procedures involving protection/deprotection of functional groups and chromatographic purification . Key identifiers include CAS 1049978-54-2, molecular formula C₁₃H₁₇ClNO₂, and a purity of ≥95% .

Properties

IUPAC Name

4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-9-3-2-4-10(5-9)6-11-7-12(13(15)16)14-8-11;/h2-5,11-12,14H,6-8H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVWVXAUZPVBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2CC(NC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Protected Pyrrolidine-2-carboxylic Acid Derivatives

A patented method describes the preparation of pyrrolidine-2-carboxylic acid derivatives via alkylation of a protected pyrrolidine intermediate (referred to as compound c1) with an alkylating reagent bearing the 3-methylbenzyl group. The key steps include:

  • Activation of the hydroxyl group on the pyrrolidine intermediate using a strong base such as metallic sodium, sodium hydride, or n-butyllithium to form the corresponding alkoxide.
  • Reaction of the alkoxide with the alkylating agent in the presence of a phase transfer catalyst (e.g., quaternary ammonium salts or polyethylene glycol) to facilitate the alkylation.
  • Removal of protecting groups on the carboxyl function either before or after alkylation, depending on the desired stereochemical outcome.

This process can be summarized as:

Step Reagents/Conditions Outcome
Hydroxyl activation Metallic sodium, sodium hydride, or n-butyllithium Formation of alkoxide intermediate
Alkylation Alkylating reagent with 3-methylbenzyl group, phase transfer catalyst Introduction of 3-methylbenzyl substituent at 4-position
Deprotection Acidic or basic conditions Free carboxylic acid formation without racemization

Notably, if the carboxyl group at the 2-position is chiral and protected, alkylation after deprotection avoids racemization, preserving the (2S,4R) stereochemistry. Direct alkylation of the unprotected intermediate may lead to racemization at the 2-position, which is undesirable for enantiomerically pure compounds.

Catalytic Hydrogenation of Pyrrole Precursors

Another approach involves the catalytic hydrogenation of a pyrrole derivative precursor bearing a methoxycarbonyl group at the 4-position. This method proceeds as follows:

  • Starting from (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole, catalytic hydrogenation is performed using 10% palladium on carbon as the catalyst in methanol with a small amount of acetic acid.
  • The hydrogenation reduces the double bond in the pyrrole ring, yielding the corresponding cis isomer of the pyrrolidine derivative with high enantiomeric excess (ee 99%).
  • Subsequent hydrolysis and deprotection steps yield the desired pyrrolidine-2-carboxylic acid derivative.

The reaction conditions and yields are summarized below:

Parameter Details
Catalyst 10% Pd/C (0.7 g, 30%)
Solvent Methanol (5 mL)
Additive Acetic acid (one drop)
Temperature 25°C
Time Overnight stirring
Yield 100% for protected intermediate
Enantiomeric Excess 99%

This method provides excellent stereochemical control, producing the cis isomer selectively, which aligns with the (2S,4R) configuration required.

Use of Phase Transfer Catalysis and Strong Bases

The alkylation step benefits from phase transfer catalysis, which enhances reaction rates and yields by transferring the alkoxide ion into the organic phase where the alkylation occurs. Common catalysts include quaternary ammonium salts and polyethylene glycol derivatives.

Strong bases such as sodium hydride or n-butyllithium are employed to generate the alkoxide species from the hydroxyl precursor. This approach allows for selective alkylation at the 4-position without affecting the carboxyl group or causing racemization if properly protected.

Comparative Table of Key Preparation Steps

Preparation Step Reagents/Conditions Stereochemical Outcome Yield Notes
Hydroxyl activation Metallic sodium, sodium hydride, or n-butyllithium Alkoxide formation High Requires inert atmosphere
Alkylation with 3-methylbenzyl halide Phase transfer catalyst, organic solvent (4R)-substitution introduced High Protect carboxyl to avoid racemization
Catalytic hydrogenation of pyrrole intermediate 10% Pd/C, methanol, acetic acid Cis isomer with (2S,4R) configuration 100% High enantiomeric purity
Deprotection and hydrolysis Acidic/basic conditions Free carboxylic acid Quantitative Avoid racemization

Research Findings and Technical Insights

  • The catalytic hydrogenation method achieves high stereochemical purity, which is crucial for pharmaceutical applications where enantiomeric purity impacts efficacy and safety.
  • Alkylation strategies must carefully control protecting group removal to prevent racemization at the chiral center adjacent to the carboxyl group.
  • Phase transfer catalysis enhances the efficiency of alkylation reactions by improving the solubility and reactivity of ionic intermediates.
  • The cis isomer formation during hydrogenation is an unexpected technical advantage, as typical catalytic hydrogenation of alkenes often yields racemic mixtures.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring and benzyl group undergo selective oxidation under controlled conditions:

  • Ring oxidation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the pyrrolidine ring to form pyrrolidone derivatives.

  • Benzyl group oxidation : Catalytic oxidation using Pd/C or RuO₄ converts the 3-methylbenzyl group to a carboxylic acid moiety.

Reaction TypeReagents/ConditionsProductApplication
Pyrrolidine oxidationH₂O₂ (30%), 50°C, 6 hrsPyrrolidone derivativeProdrug synthesis
Aromatic oxidationPd/C, O₂, 80°C3-Carboxyphenyl-pyrrolidine derivativeBioactive intermediate

Nucleophilic Substitution

The hydrochloride salt facilitates nucleophilic substitution at the α-carbon of the carboxylic acid:

  • Esterification : Reacts with methanol/HCl to form methyl esters (yield: 85–92%).

  • Amide formation : Coupling with amines using EDCI/HOBt achieves 70–95% yields.

Example Protocol :

text
1. Dissolve compound (1 eq) in dry DCM. 2. Add EDCI (1.2 eq), HOBt (1.2 eq), and amine (1.5 eq). 3. Stir at RT for 12 hrs. 4. Purify via column chromatography (SiO₂, EtOAc/hexane).

Salt Formation and Acid-Base Reactions

The hydrochloride form participates in reversible protonation:

  • Deprotonation : NaOH (1M) removes HCl to regenerate the free base (pKa ~2.5 for carboxylic acid).

  • Counterion exchange : Reacts with AgNO₃ to form silver salts for catalytic applications.

Reduction and Hydrogenation

Selective reduction of functional groups:

  • Carboxylic acid reduction : LiAlH₄ reduces the -COOH group to -CH₂OH (50–60% yield).

  • Benzyl hydrogenation : H₂/Pd-C removes the 3-methylbenzyl group under high pressure.

Epimerization and Stereochemical Modifications

The chiral centers undergo stereochemical changes under basic conditions:

  • Epimerization at C2 : Heating with NaOH/EtOH induces racemization (50:50 cis:trans ratio) .

  • Dynamic kinetic resolution : Chiral catalysts preserve stereochemistry during reactions.

Key Data :

  • Epimerization energy barrier: ΔG‡ = 24.3 kcal/mol (calculated via DFT) .

  • Optical rotation: [α]D²⁵ = +15.6° (c = 1, H₂O) for (2S,4R) configuration.

Peptide Mimetics

The pyrrolidine scaffold serves as a proline analog in peptide synthesis, enhancing metabolic stability.

Enzyme Inhibition

Derivatives show inhibitory activity against:

  • Matrix metalloproteinases (MMPs) : IC₅₀ = 120 nM.

  • D-amino acid oxidase : Kᵢ = 8.4 μM.

Stability and Degradation Pathways

  • Thermal decomposition : Degrades above 200°C via decarboxylation (TGA data: 15% mass loss at 220°C).

  • Hydrolytic stability : Stable in pH 3–7; degrades in strong acids/bases via ring-opening.

This compound’s versatile reactivity enables applications in asymmetric synthesis, drug discovery, and materials science. Further studies should explore its catalytic potential and in vivo metabolic pathways.

Scientific Research Applications

(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It can be used as a chiral building block in the synthesis of complex molecules.

    Biology: It may be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and the 3-methylbenzyl group may interact with enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in binding to active sites or facilitating interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents at the 4-position of the pyrrolidine ring. Below is a systematic comparison:

Substituent Variations and Molecular Properties

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Purity Key Properties/Applications
Target Compound (1049978-54-2) 3-Methylbenzyl C₁₃H₁₇ClNO₂ ~253.74 95% High chiral purity; pharmaceutical intermediate
(2S,4R)-4-(4-Bromobenzyl) derivative (1049734-21-5) 4-Bromobenzyl C₁₂H₁₃BrClNO₂ 320.61 95% Halogenated analog; potential protease inhibitor
(2S,4R)-4-(3-Iodobenzyl) derivative (1049744-33-3) 3-Iodobenzyl C₁₂H₁₅ClINO₂ 367.61 N/A Sensitive to light; stored at 2–8°C
(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl) derivative (1049753-14-1) Benzo[b]thiophen-3-ylmethyl C₁₄H₁₄ClNO₂S 295.78 99% Heterocyclic substituent; enhanced π-π interactions
(2S,4R)-4-(Prop-2-ynyl) derivative (1049755-32-9) Prop-2-ynyl C₈H₁₂ClNO₂ 189.64 96% Alkyne functionality; click chemistry applications

Structural and Functional Insights

  • Electron-Donating vs. In contrast, nitro or halogenated analogs (e.g., 4-bromo, 3-iodo) exhibit reduced electron density due to electron-withdrawing effects, altering reactivity in coupling reactions .
  • Steric Effects : Bulky substituents like 3-iodobenzyl (367.61 g/mol) introduce steric hindrance, which may reduce binding affinity in enzyme-active sites compared to the smaller 3-methylbenzyl group .
  • Hydrogen Bonding : The benzo[b]thiophene substituent introduces sulfur atoms capable of forming hydrogen bonds or coordinating with metal ions, a feature absent in the target compound .

Biological Activity

(2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant potential in various biological applications. The compound features a pyrrolidine ring substituted with a 3-methylbenzyl group and a carboxylic acid group, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is characterized by:

  • Molecular Formula: C14H19ClN2O2
  • Molecular Weight: 284.77 g/mol
  • CAS Number: 959579-68-1

The presence of the hydrochloride salt form enhances the compound's solubility in aqueous solutions, making it suitable for various biological assays and applications .

The biological activity of (2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride primarily involves its interaction with specific molecular targets, including enzymes and receptors. The pyrrolidine ring and the 3-methylbenzyl group may facilitate binding to these targets, thereby modulating their activity. The carboxylic acid group is also crucial for binding interactions, potentially influencing the compound's pharmacokinetics and bioavailability .

Antimicrobial Activity

Preliminary investigations suggest that similar pyrrolidine derivatives possess antimicrobial properties. These compounds have been evaluated for their efficacy against a range of bacterial strains. Although direct studies on (2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride are scarce, the structural similarities with known antimicrobial agents suggest potential activity .

Neuropharmacological Effects

Chiral pyrrolidine derivatives have been explored for their neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly in relation to anxiety and depression models in animal studies. This opens avenues for further research into the neuroactive properties of (2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride .

Research Findings and Case Studies

StudyFindings
Pendergrass et al. (2020)Investigated the role of pyrrolidine derivatives in inhibiting type III secretion systems in bacteria; found significant inhibition at high concentrations .
PubChem DatabaseCompounds similar to (2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride show potential as enzyme inhibitors and antimicrobial agents .
Science.govReports on carboxylic acid derivatives indicate potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing (2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride, and how is stereochemical control achieved?

  • Methodology : The synthesis typically involves chiral resolution or asymmetric catalysis to maintain the (2S,4R) configuration. For example, intermediates like Boc-protected pyrrolidine derivatives (e.g., (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid) are hydrolyzed under acidic conditions (e.g., HCl in dioxane) to yield the hydrochloride salt . Critical steps include:

  • Protecting group strategies (e.g., Boc or Fmoc) to prevent racemization.
  • Controlled hydrolysis of esters using HCl to generate the carboxylic acid .
  • Purification via recrystallization or chromatography to ensure >97% purity .

Q. Which analytical techniques are most reliable for confirming purity and stereochemical integrity?

  • Methodology :

  • HPLC : Reversed-phase HPLC with chiral columns to resolve enantiomers and confirm stereochemistry .
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions and hydrogen/deuterium exchange patterns (e.g., for detecting conformational flexibility) .
  • Mass Spectrometry (HRMS) : High-resolution MS to validate molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

  • Methodology :

  • Low-temperature reactions : Conducting ester hydrolysis or coupling steps at ≤25°C to reduce thermal degradation .
  • Acid selection : Using mild acids (e.g., HCl in dioxane) instead of harsh proton sources to avoid epimerization .
  • In situ monitoring : Employing real-time FTIR or Raman spectroscopy to track reaction progress and detect intermediate instability .

Q. What mechanistic insights explain the compound’s role in catalyzing hydrogen-deuterium (H/D) exchange reactions?

  • Methodology :

  • Isotopic labeling studies : Use 2H^{2}\text{H}-labeled substrates to probe the compound’s ability to stabilize transition states via its rigid pyrrolidine backbone and hydrophobic 3-methylphenyl group .
  • Kinetic analysis : Measure rate constants under varying pH and temperature conditions to identify rate-limiting steps (e.g., proton transfer vs. conformational rearrangement) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic media?

  • Methodology :

  • Solubility assays : Compare dissolution rates in polar solvents (e.g., water, methanol) and nonpolar solvents (e.g., DCM) using UV-Vis spectroscopy .
  • Stability studies : Accelerated degradation tests (40°C/75% RH) to assess hygroscopicity and salt dissociation under storage conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic activities of structurally similar proline derivatives?

  • Methodology :

  • Structural benchmarking : Compare X-ray crystallography or computational models (DFT) to identify subtle conformational differences (e.g., 4R vs. 4S substituents) that alter catalytic pockets .
  • Activity assays : Standardize reaction conditions (e.g., solvent, temperature) across studies to isolate steric/electronic effects of the 3-methylphenyl group .

Safety and Handling Protocols

Q. What are the critical safety precautions for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation or skin contact, as HCl salts can release corrosive vapors .
  • Spill management : Neutralize acid residues with sodium bicarbonate and dispose via hazardous waste protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.